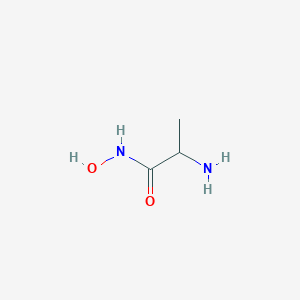

2-amino-N-hydroxypropanamide

Description

Historical Context of α-Aminohydroxamic Acids in Medicinal Chemistry and Drug Discovery

The journey of α-aminohydroxamic acids in medicinal chemistry is intrinsically linked to the understanding of metalloenzymes and the crucial role of metal ions in biological systems. Initially recognized for their potent metal-chelating properties, these compounds were explored for their ability to bind to essential metal ions, thereby disrupting vital enzymatic processes. This fundamental property laid the groundwork for their evolution into a prominent class of enzyme inhibitors. unl.ptnih.gov

A pivotal moment in the history of hydroxamic acid derivatives was the discovery of their ability to inhibit metalloproteases, a large family of enzymes involved in tissue remodeling and degradation. nih.gov The hydroxamic acid moiety proved to be an excellent zinc-binding group, capable of coordinating with the zinc ion in the active site of these enzymes, leading to their inhibition. This breakthrough spurred extensive research into designing and synthesizing novel hydroxamic acid-based inhibitors for various therapeutic targets.

Subsequently, the therapeutic potential of these compounds expanded significantly with the discovery of their inhibitory activity against histone deacetylases (HDACs), a class of enzymes that play a critical role in the regulation of gene expression. acs.orgnih.gov The approval of several hydroxamic acid-based HDAC inhibitors as anticancer drugs solidified the importance of this chemical class in drug discovery and development. acs.org The core structure of α-aminohydroxamic acids, including the foundational 2-amino-N-hydroxypropanamide, provided a versatile template for chemists to elaborate upon, leading to the creation of a vast library of compounds with diverse biological activities.

Significance of this compound as a Research Scaffold and its Analogues

The true significance of this compound in academic research lies in its role as a fundamental building block, or scaffold, for the synthesis of more complex and functionally diverse molecules. Its simple structure, comprising an amino group, a propanamide backbone, and a hydroxamic acid functional group, offers multiple points for chemical modification, allowing researchers to systematically explore structure-activity relationships.

One notable area of investigation has been the development of anticonvulsant agents. Researchers have synthesized a series of this compound and 2-aminoacetamide derivatives and evaluated their potential to treat seizures. researchgate.net By introducing various substituents, particularly bicyclic groups like tetralinyl and indanyl, linked to the aminoacetamide chain, scientists were able to develop compounds with significant anticonvulsant activity in preclinical models. researchgate.net These studies demonstrated that the core 2-amino-propanamide structure could be effectively modified to generate orally available anticonvulsants. researchgate.net

The following table summarizes the findings of a study on a series of 2-amino-3-hydroxypropanamide (B3021748) and 2-aminoacetamide derivatives, highlighting the impact of structural modifications on their anticonvulsant activity.

| Compound Number | R1 | R2 | Anticonvulsant Activity (ED50 mg/kg, i.p.) |

| 39 | H | n-Pentyl | >100 |

| 40 | H | 2-Tetralinyl | 30-100 |

| 41 | H | 2-Indanyl | 30-100 |

| 42 | H | Cyclohexylmethyl | >100 |

| 43 | H | Benzyl | >100 |

Data sourced from a study on the synthesis and anticonvulsant activity of a class of 2-amino-3-hydroxypropanamide and 2-aminoacetamide derivatives. researchgate.net

The research into analogues of this compound extends beyond anticonvulsants. The core scaffold has been utilized in the design of inhibitors for other enzyme families, leveraging the metal-chelating properties of the hydroxamic acid group. The versatility of this simple molecule ensures its continued relevance in academic research as a starting point for the discovery of new chemical entities with potential therapeutic applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-2(4)3(6)5-7/h2,7H,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAAQJFBTHFOHLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-70-0 | |

| Record name | NSC3839 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Strategies and Chemical Transformations of 2 Amino N Hydroxypropanamide

Established Synthetic Routes for 2-Amino-N-hydroxypropanamide and its Precursors

The synthesis of this compound can be achieved through several pathways, often starting from readily available amino acid precursors. The methods focus on the formation of the hydroxamic acid moiety from a carboxylic acid or its derivative.

Derivation from Related Amino Acid Precursors (e.g., Asparagine Pathway to Related Amides)

The synthesis of this compound logically begins with its parent α-amino acid, alanine (B10760859). The general strategy involves the activation of the carboxylic acid group of a protected alanine derivative, followed by reaction with hydroxylamine (B1172632). While direct synthesis protocols are not always explicitly detailed in the literature, analogous syntheses of propanamide derivatives are commonly achieved through the condensation of a carboxylic acid derivative, such as an acyl chloride, with hydroxylamine under controlled pH and temperature conditions.

A common approach involves protecting the amino group of alanine, for example as a Boc-carbamate (tert-butyloxycarbonyl). The protected amino acid is then coupled with hydroxylamine. A final deprotection step yields the target compound. Purity of the final product is typically optimized through techniques like recrystallization or column chromatography.

| Method | Reagents/Conditions | Yield (%) | Purity (%) |

| Direct Amide Formation | Propionyl chloride, NH₂OH, pH 8 | 70 | 95 |

| Catalytic Hydrogenation | Pd/C, H₂, 25°C | 85 | 98 |

| Acid-Catalyzed | β-alanine, NH₂OH, HCl | 65 | 90 |

This table presents generalized methods for analogous propanamide synthesis, highlighting typical reagents, yields, and purities achieved.

Preparation of this compound Hydrochloride

The hydrochloride salt of this compound and its derivatives is a common form for handling and purification. The synthesis of the hydrochloride salt is typically achieved in the final step of a synthetic sequence by deprotecting a precursor with hydrochloric acid.

For instance, a synthetic route for the related compound (R)-2-amino-N-benzyl-3-hydroxypropanamide hydrochloride involves treating the Boc-protected precursor, (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate, with hydrochloric acid in a solvent like methylene (B1212753) chloride or ethyl acetate (B1210297). derpharmachemica.comgoogle.com The acid cleaves the Boc protecting group, and the resulting free amine forms its hydrochloride salt, which often crystallizes or precipitates from the reaction mixture. derpharmachemica.comgoogle.com This method is widely applicable for generating the hydrochloride salts of α-amino amides from their N-protected intermediates.

| Precursor | Reagents | Solvent | Product |

| (R)-tert-butyl 1-(benzylamino)-3-hydroxy-1-oxopropan-2-ylcarbamate derpharmachemica.com | Hydrochloric acid | Methylene chloride | (R)-2-amino-N-benzyl-3-hydroxypropanamide hydrochloride |

| Boc-D-serinamide google.com | Ethyl acetate hydrochloride (18%) | Ethyl acetate | (2R)-2-Amino-N-benzyl-3-hydroxy-propanamide |

This table illustrates the synthesis of hydrochloride salts for analogous amino amides via deprotection of Boc-protected precursors.

Chemical Reactivity and Functional Group Transformations

The presence of a primary amino group and a hydroxamate moiety makes this compound a versatile substrate for further chemical modification. The amine group, in particular, readily undergoes nucleophilic substitution reactions.

Nucleophilic Substitution Reactions Involving the Amine Moiety

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, enabling reactions such as N-alkylation and acylation to produce a wide array of derivatives.

N-alkylation of the primary amine of this compound can be used to introduce various alkyl or aryl groups. Traditional methods often involve reaction with alkyl halides. More modern and atom-economic approaches utilize the direct N-alkylation of amino acid amides with alcohols, catalyzed by transition metals like ruthenium. nih.gov This "borrowing hydrogen" methodology is base-free and proceeds with excellent retention of stereochemistry, producing water as the only byproduct. nih.gov Such reactions are crucial for synthesizing N-substituted amino acid derivatives, which are prevalent in bioactive compounds. nih.govnih.gov

| Method | Reagents/Catalyst | Substrate Example | Key Features |

| Ruthenium-Catalyzed Alkylation nih.gov | Alcohol, Ruthenium catalyst, Diphenylphosphate | α-Amino acid amides/esters | Atom-economic, base-free, high stereochemical retention |

| Alkylation with Halides nih.gov | 2-bromo-3-hydroxypropanoic acid N-benzylamide, DIPEA | Various amines | Standard nucleophilic substitution pathway |

This table summarizes modern and classical approaches for the N-alkylation of amino acid amides.

The primary amino group of this compound can be readily acylated using agents like acyl chlorides or acid anhydrides to form N-acyl derivatives. smolecule.com For example, the reaction of the analogous (R)-2-amino-N-benzyl-3-hydroxypropanamide with acetic anhydride (B1165640) in a solvent such as methylene chloride yields the corresponding N-acetylated product, (R)-2-acetamido-N-benzyl-3-hydroxypropanamide. derpharmachemica.com This reaction is a fundamental transformation in peptide synthesis and the modification of amino acid derivatives for various applications. google.comresearchgate.net

| Amine Substrate | Acylating Agent | Solvent | Product |

| (R)-2-amino-N-benzyl-3-hydroxypropanamide derpharmachemica.com | Acetic anhydride | Methylene chloride | (R)-2-acetamido-N-benzyl-3-hydroxypropanamide |

| D-serinamide hydrochloride google.com | Acetic anhydride | Methylene chloride | (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide |

This table provides examples of N-acylation reactions on related amino amide substrates.

Transformations of the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl (-OH) group of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as esterification and etherification.

Esterification: The hydroxyl group can readily undergo esterification by reacting with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters. smolecule.com This transformation is fundamental in modifying the compound's polarity and steric properties.

Etherification: The formation of ethers from the hydroxyl group is another important transformation. A notable example, seen in a closely related derivative, is methylation. In the synthesis of an intermediate for Lacosamide, the hydroxyl group of (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide is methylated using methyl iodide in the presence of silver oxide to form a methoxy (B1213986) group. googleapis.comgoogle.com This reaction highlights a common strategy for converting the hydroxyl group into an ether linkage.

These transformations are summarized in the table below:

Table 1: Transformations of the Hydroxyl Group

| Transformation | Reagent Type | Product Class |

|---|---|---|

| Esterification | Carboxylic Acids / Acyl Chlorides | Esters |

| Etherification (Methylation) | Alkyl Halides (e.g., Methyl Iodide) | Ethers |

Condensation Reactions

This compound can participate in various condensation reactions, which are critical for building more complex molecular structures. The synthesis of analogous propanamide derivatives often involves condensation between a carboxylic acid derivative and hydroxylamine. Similarly, the amino and hydroxyl groups of this compound can react with other molecules to eliminate a small molecule, such as water.

The potential for polycondensation reactions, similar to those observed with related isomers like glycolamide, suggests that this compound could form oligomers or be incorporated into larger polymer chains. acs.org Such reactions are fundamental in the formation of dipeptides and other complex structures in biochemical pathways. acs.org The presence of both an amino group and a hydroxamic acid moiety allows for diverse condensation pathways, making it a versatile reactant in synthetic chemistry.

Role as a Synthetic Intermediate for Biologically Active Molecules

Due to its specific functional groups and chiral nature, this compound and its derivatives are valuable intermediates in the synthesis of several biologically active compounds.

Intermediate in Cycloserine Preparation

A chlorinated analog, 2-amino-3-chloro-N-hydroxypropanamide, is a known intermediate in the synthesis of Cycloserine. scbt.comcymitquimica.com Cycloserine is a crucial antibiotic that functions by inhibiting the synthesis of the bacterial cell wall. The core structure of this compound provides the essential backbone required for constructing the final cyclized antibiotic, highlighting the parent compound's role as a key precursor in this multi-step synthesis.

Precursor for β-Hydroxy-α-Amino Acid Derivatives

β-Hydroxy-α-amino acids are an important class of compounds used as chiral building blocks for various pharmaceuticals, including β-lactam antibiotics. nih.gov this compound, also known as serinamide, is a direct derivative of the β-hydroxy-α-amino acid, serine. nih.gov

Its utility as a precursor is demonstrated in synthetic routes to complex molecules. For instance, (2R)-2-amino-N-benzyl-3-hydroxypropanamide, synthesized from D-serine, is a key intermediate in a patented process for preparing Lacosamide, an anticonvulsant drug. googleapis.comgoogle.com Furthermore, L-α-amino-β-hydroxy acids can be converted into their hydroxamic ester derivatives to synthesize monobactams, a class of β-lactam antibiotics. acs.org This underscores the role of the this compound structural motif as a foundational element for creating advanced β-hydroxy-α-amino acid derivatives with significant biological activity.

Table 2: Role as a Synthetic Precursor

| Precursor | Target Molecule/Class | Biological Significance |

|---|---|---|

| 2-Amino-3-chloro-N-hydroxypropanamide | Cycloserine | Antibiotic (tuberculostatic) |

| (2R)-2-Amino-N-benzyl-3-hydroxypropanamide | Lacosamide | Anticonvulsant Drug googleapis.comgoogle.com |

| L-α-Amino-β-hydroxy acid hydroxamic esters | Monobactams | β-Lactam Antibiotics acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2R)-2-acetamido-N-benzyl-3-hydroxypropanamide |

| (2R)-2-amino-N-benzyl-3-hydroxypropanamide |

| 2-amino-3-chloro-N-hydroxypropanamide |

| Cycloserine |

| D-serine |

| Glycolamide |

| Lacosamide |

| L-α-amino-β-hydroxy acids |

| Methyl iodide |

| Serinamide |

Biological Activities and Therapeutic Potential of 2 Amino N Hydroxypropanamide and Its Derivatives

Enzyme Inhibition Studies

The primary mechanism through which 2-amino-N-hydroxypropanamide derivatives exert their biological effects is through enzyme inhibition. The hydroxamate group is a key pharmacophore that interacts with metal ions, such as zinc, nickel, or iron, in the active sites of various enzymes, leading to potent and often selective inhibition. nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. google.com.na Their dysregulation is implicated in various pathological conditions, including cancer and skin aging. google.com.nanih.gov Derivatives of N-hydroxypropanamide containing the hydroxamic acid feature have been developed as potent MMP inhibitors.

Research has focused on designing derivatives with enhanced selectivity for specific MMPs to minimize off-target effects. A study on N-arylsulfonyl amino acid hydroxamates, derived from a core amino-hydroxypropanamide structure, demonstrated significant inhibitory activity against MMP-2, an enzyme crucial for collagen degradation. google.com.na By systematically modifying the N-arylsulfonyl group and the amino acid backbone, researchers developed compounds with strong and selective MMP-2 inhibition. For instance, compound 1ad in the study showed nanomolar-level selectivity for MMP-2. google.com.na This selective inhibition was confirmed through zymogram assays, which showed a 30-60% reduction in MMP-2 activity. google.com.na Another example from the literature is 2-[benzyl(4-methoxybenzene)sulfonamido]-N-hydroxypropanamide , which has also been identified as an MMP inhibitor. nih.gov

Table 1: Inhibition of Matrix Metalloproteinases (MMPs) by N-hydroxypropanamide Derivatives

| Compound | Target Enzyme | Inhibitory Activity | Source |

|---|---|---|---|

| N-arylsulfonyl amino acid hydroxamates (e.g., 1ad) | MMP-2 | Nanomolar-level selective inhibition | google.com.na |

| 2-[benzyl(4-methoxybenzene)sulfonamido]-N-hydroxypropanamide | MMP | Inhibitor | nih.gov |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. e-century.usfrontiersin.org Overexpression of certain HDACs is linked to various cancers, making them a key target for anticancer drug development. e-century.usmdpi.com The hydroxamic acid group is a well-established zinc-binding group (ZBG) utilized in the design of many HDAC inhibitors (HDACis). researchgate.net

Derivatives of this compound have been explored extensively as HDACis. e-century.us Studies on (arylidene)aminoxy derivatives with a hydroxamic acid moiety revealed potent inhibitory activity, with some compounds exhibiting IC₅₀ values in the nanomolar range against Class I HDACs. e-century.us For example, a series of thiazolyl-hydroxamate derivatives were synthesized to optimize activity and selectivity for HDAC6, a class IIb enzyme. google.com Among these, (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide) (6u) was identified as a potent inhibitor with an IC₅₀ in the nanomolar range and a 126-fold selectivity for HDAC6 over HDAC1. google.com Similarly, hybrid molecules combining benzothiazole (B30560) with a hydroxamic acid linker have been synthesized and shown to have high binding affinities for HDAC8. mdpi.com The development of such isoform-selective inhibitors is a key goal in reducing the off-target effects associated with pan-HDAC inhibitors. nih.gov

Table 2: Inhibition of Histone Deacetylases (HDACs) by N-hydroxypropanamide Derivatives

| Compound/Series | Target Enzyme(s) | Inhibitory Activity (IC₅₀) | Source |

|---|---|---|---|

| (Arylidene)aminoxy-N-hydroxypropanamide derivatives | Class I HDACs | Nanomolar range | e-century.us |

| (E)-N-hydroxy-3-(2-(4-fluorostyryl)thiazol-4-yl)propanamide) (6u) | HDAC6 | Nanomolar activity; 126-fold selective over HDAC1 | google.com |

| Benzothiazole-hydroxamic acid hybrid (2E) | HDAC8 | High binding affinity (Docking Score: –9.460) | mdpi.com |

| IMPDH/HDAC1 dual inhibitor (C12) | HDAC1 | 81.75 ± 0.82 nM | researchgate.net |

Beta-Secretase (BACE) Inhibition for Neurodegenerative Diseases

Beta-secretase 1 (BACE1) is a key aspartic protease involved in the amyloidogenic pathway of amyloid precursor protein (APP) processing, which leads to the production of amyloid-β (Aβ) peptides. nih.gov The accumulation of Aβ is a central event in the pathogenesis of Alzheimer's disease (AD). Consequently, inhibiting BACE1 is a primary therapeutic strategy for AD.

While many BACE1 inhibitors are peptidomimetic or belong to scaffolds like aminoimidazoles, the hydroxamic acid moiety has also been incorporated into inhibitor design. Hydroxamic acid-based compounds have been investigated as multi-target-directed ligands for AD, acting on enzymes such as BACE1 and HDAC. For instance, a series of N-propargylamine-hydroxamic acid hybrids were designed as dual inhibitors of HDAC1 and monoamine oxidase B (MAO-B), another key target in neurodegeneration. Furthermore, a patent has disclosed N-(3-amino-2-hydroxy-propyl) substituted alkylamide compounds as inhibitors of the beta-secretase enzyme for the treatment of diseases characterized by Aβ deposition. These findings suggest that the N-hydroxypropanamide scaffold can be adapted to target the key enzymes implicated in Alzheimer's disease.

Urease Inhibition, particularly Helicobacter pylori Urease

Helicobacter pylori is a bacterium that colonizes the human stomach and is a major cause of gastritis and peptic ulcers. Its survival in the acidic stomach environment is dependent on the activity of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea (B33335) to ammonia, thereby neutralizing gastric acid. Inhibition of H. pylori urease is therefore a validated strategy for treating infections caused by this pathogen.

Hydroxamic acid derivatives of this compound have emerged as highly potent inhibitors of H. pylori urease. nih.gov The hydroxamate group effectively chelates the nickel ions in the urease active site. Structure-activity relationship (SAR) studies have led to the discovery of several powerful inhibitors. A study of arylamino-containing hydroxamic acids identified compounds with exceptional potency. nih.gov For example, 3-(2,4-dichlorophenylamino)N-hydroxypropanamide (3n) showed an IC₅₀ value of 0.018 µM. nih.gov In another study, novel dihydropyrimidine-hydroxamic acid hybrids were synthesized, with compound 4g (2-[[4-(4-hydroxy phenyl)-6-oxo-1,6-dihydropyrimidine-2-yl]-amino]-N-hydroxy acetamide) exhibiting an IC₅₀ of 14 nM. Kinetic studies often reveal a mixed mode of inhibition for these compounds.

Table 3: Inhibition of Helicobacter pylori Urease by N-hydroxypropanamide Derivatives

| Compound | Inhibitory Activity (IC₅₀) | Reference Standard (IC₅₀) | Source |

|---|---|---|---|

| 3-(2,4-dichlorophenylamino)N-hydroxypropanamide (3n) | 0.018 ± 0.002 µM | Not specified in source | nih.gov |

| 3-(3,5-dichlorophenylamino)N-hydroxypropanamide (3a) | 0.043 ± 0.005 µM | ||

| 3-(2-chlorophenylamino)N-hydroxypropanamide (3d) | 0.055 ± 0.008 µM | ||

| Compound 4g (dihydropyrimidine-hydroxamic acid hybrid) | 14 ± 1 nM | Acetohydroxamic acid (27.4 ± 1.2 µM) | |

| Compound 4b (dihydropyrimidine-hydroxamic acid hybrid) | 0.082 ± 0.004 µM | ||

| Compound 5l (dihydropyrimidine-hydroxamic acid hybrid) | 0.14 ± 0.013 µM |

Gamma-Aminobutyric Acid (GABA) Uptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Its concentration in the synaptic cleft is regulated by GABA transporters (GATs). Inhibiting these transporters can enhance GABAergic neurotransmission, a mechanism that is therapeutically relevant for conditions like epilepsy and neuropathic pain.

Derivatives based on the 2-amino-hydroxypropanamide structure have been investigated as GABA uptake inhibitors. Researchers have designed and synthesized functionalized amino acids to assess their activity against the four mouse GAT subtypes (mGAT1–4). Certain derivatives showed interesting potency and subtype selectivity. For instance, compound 2RS,4RS-39c was identified as the most potent mGAT4 inhibitor in one study, with a pIC₅₀ of 5.36. Another compound, 50a , was most potent against mGAT2 (pIC₅₀ = 5.43), while compound 56a showed moderate selectivity for mGAT4 (pIC₅₀ = 5.04). Subsequent in vivo testing of compounds 50a and 56a demonstrated their potential as antinociceptive agents in rodent models of neuropathic pain.

Table 4: Inhibition of GABA Transporters (GATs) by Functionalized Amino Acid Derivatives

| Compound | Target Subtype | Inhibitory Potency (pIC₅₀) | Source |

|---|---|---|---|

| 2RS,4RS-39c | mGAT4 | 5.36 | |

| 50a | mGAT2 | 5.43 | |

| 56a | mGAT4 | 5.04 |

Antineoplastic and Anticancer Research

The development of this compound derivatives as antineoplastic agents is a significant area of research, largely driven by their activity as HDAC inhibitors. By inhibiting HDACs, these compounds can alter gene expression, leading to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells. mdpi.com

A study evaluating 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acids tested their in vitro anticancer activity against several human cancer cell lines. Compound 6b from this series, a derivative of 3-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxypropanamide, was found to possess superior anticancer potency. In another approach, O-alkylamino-tethered salicylamide (B354443) derivatives with various amino acid linkers were developed as potent anticancer agents. Compound 9a from this series showed potent antiproliferative effects against the MDA-MB-231 breast cancer cell line (IC₅₀ = 3.38 µM) while exhibiting very low toxicity against a non-tumorigenic mammary epithelial cell line. The anticancer potential of these derivatives is not limited to HDAC inhibition; some have been shown to act as kinase inhibitors, inducing apoptosis in human cancer cells. Furthermore, isotopically labeled versions of 2-amino-3-chloro-N-hydroxy-propanamide are used in the development of other anticancer drug candidates.

Table 5: Anticancer Activity of N-hydroxypropanamide Derivatives

| Compound/Series | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism | Source |

|---|---|---|---|---|

| Compound 6b (1,2,4-triazole-linked hydroxamic acid) | MDA-MB-231 (Breast) | Data not specified, but potent | Antioxidant, Anticancer | |

| MCF-7 (Breast) | Data not specified, but potent | |||

| HCT 116 (Colon) | Data not specified, but potent | |||

| Compound 9a (O-alkylamino-tethered salicylamide) | MDA-MB-231 (Breast) | 3.38 µM | Antiproliferative | |

| MCF-10A (Non-tumorigenic) | > 60 µM | |||

| 2-acetamido-N-benzyl-3-hydroxypropanamide | Various cancer cell lines | Inhibits growth | Kinase inhibitor, induces apoptosis |

Inhibition of Tumor Cell Migration and Invasion

The metastatic spread of cancer cells is a primary contributor to cancer-related mortality. The ability of tumor cells to migrate and invade surrounding tissues is a critical step in the metastatic cascade. Consequently, compounds that can inhibit these processes are of great interest in cancer therapy.

Derivatives of this compound have been investigated for their potential to impede tumor cell migration and invasion. Studies have shown that certain derivatives can interfere with the complex signaling pathways that govern cell motility. For instance, research has pointed to the role of ethyl pyruvate, a related compound, in inhibiting the migration and invasion of glioblastoma cells by modulating the NF-κB and ERK-mediated epithelial-mesenchymal transition (EMT). researchgate.net The EMT process is a key driver of metastasis. researchgate.net Furthermore, the overexpression of histone deacetylase 6 (HDAC6) has been linked to increased migration and invasion in hepatocellular carcinoma cells, suggesting a potential target for intervention. nih.gov

The design of molecules with a hydroxypropanamide skeleton, derived from amino acids like L-tryptophan, L-alanine, and L-phenylalanine, has been explored with the aim of creating agents that can combat tumor progression. researchgate.net These efforts are based on the understanding that various pyruvic acid derivatives have shown anti-tumoral effects in several cancer types, including pancreatic, prostate, liver, and gastric cancers. researchgate.net

In Vitro Cytotoxicity Against Human Cancer Cell Lines

A crucial aspect of anticancer drug discovery is the evaluation of a compound's ability to kill cancer cells, a property known as cytotoxicity. Numerous studies have assessed the in vitro cytotoxicity of this compound derivatives against a panel of human cancer cell lines.

One study investigated a series of aminonaphthoquinones, synthesized from the reaction of amino acids with 1,4-naphthoquinone, for their cytotoxic effects. nih.gov The results demonstrated that these compounds exhibited significant cytotoxic activity against various cancer cell lines, including glioblastoma (SF-295), breast (MDAMB-435), colon (HCT-8, HCT-116), leukemia (HL-60), ovarian (OVCAR-8), lung (NCI-H358M), and prostate (PC3-M) cancer cells. nih.gov Notably, five of the synthesized compounds displayed high cytotoxicity and selectivity against all tested cancer cell lines, with IC50 values ranging from 0.49 to 3.89 µg·mL−1. nih.gov Importantly, these compounds were found to be less toxic to normal peripheral blood mononuclear cells (PBMCs). nih.gov

Another area of research has focused on hydroxamic acid derivatives as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov A series of compounds with an (arylidene)aminoxy scaffold were synthesized and evaluated for their HDAC inhibitory activity. nih.gov Several hydroxamic acid derivatives showed potent inhibition of HDACs, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov Subsequent testing on uveal melanoma (UM) cell lines highlighted the potential of these compounds in this specific cancer type. nih.gov

The following table summarizes the cytotoxic activity of selected aminonaphthoquinone derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µg/mL) |

| 2 | SF-295 (Glioblastoma) | 0.57 |

| 2 | HL-60 (Leukemia) | 0.7 |

| 9 | MDAMB-435 (Breast) | 1.18 |

| 9 | HCT-8 (Colon) | 1.33 |

| 6 | SF-295 (Glioblastoma) | 0.65 |

| 7 | SF-295 (Glioblastoma) | 0.83 |

Data sourced from a study on the cytotoxicity of 2-amino-naphthoquinones. nih.gov

Neuropharmacological Applications

The central nervous system (CNS) presents a complex and challenging area for therapeutic intervention. Derivatives of this compound have shown promise in several neuropharmacological applications, including neuroprotection, analgesia, and anticonvulsant activity.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and the presence of amyloid-β plaques and neurofibrillary tangles. mdpi.com Oxidative stress and neuroinflammation are key contributors to the pathogenesis of AD. mdpi.comfrontiersin.orgfrontiersin.org

Research has explored the neuroprotective potential of various compounds, including those related to this compound. For instance, flavonoids found in cocoa have demonstrated neuroprotective effects by stimulating brain perfusion, promoting neurogenesis, and altering neuron morphology in regions associated with learning and memory. nih.gov These compounds can reduce the risk of developing Alzheimer's disease by preserving cognitive abilities during aging. nih.gov

Furthermore, traditional Chinese medicines like Morinda officinalis contain various active components, including amino acids, that exhibit anti-inflammatory and antioxidant properties, which are relevant to combating the neurodegeneration seen in AD. frontiersin.org While direct studies on this compound in AD models are limited, the broader class of amino acid derivatives and compounds with similar functional groups shows potential for neuroprotection.

Neuropathic pain is a chronic and debilitating condition that arises from damage to the nervous system. Current treatments are often inadequate, highlighting the need for new therapeutic strategies.

Derivatives of this compound have been investigated for their analgesic and antinociceptive (pain-relieving) properties. Research has focused on their ability to modulate neurotransmitter systems involved in pain signaling. For example, inhibitors of γ-aminobutyric acid (GABA) transporters have been shown to be effective in rodent models of neuropathic pain. acs.orgnih.govacs.org Specifically, certain functionalized amino acids have demonstrated antinociceptive effects in models of chemotherapy-induced and diabetic neuropathic pain. nih.govacs.org

One study reported on two compounds, 50a and 56a, which showed antinociceptive properties in multiple rodent models of neuropathic pain without inducing motor deficits. nih.gov Another example is the ketamine metabolite, (2R,6R)-hydroxynorketamine (HNK), which has been shown to reverse mechanical allodynia in a spared nerve injury model of neuropathic pain, with a longer duration of effect compared to gabapentin. nih.gov These findings suggest that compounds structurally related to this compound could be valuable in the development of novel analgesics.

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research.

A series of amides of amino acids structurally related to 2-aminoacetamide have been synthesized and evaluated for their anticonvulsant activity. nih.govresearchgate.net Among the tested molecules, those containing a bicyclic group (tetralinyl or indanyl) linked to the aminoacetamide chain were found to be particularly active against tonic seizures in various mouse models. nih.govresearchgate.netnih.gov These compounds were effective at doses that did not produce neurotoxic effects. nih.govresearchgate.net

The mechanism of action of these anticonvulsant derivatives is thought to involve, at least in part, an interaction with neuronal voltage-dependent sodium channels. nih.govresearchgate.net The ability of these compounds to partially block veratridine-induced aspartate efflux from rat cortical synaptosomes supports this hypothesis. nih.gov The following table highlights the anticonvulsant activity of some of the most potent derivatives.

| Compound | Anticonvulsant Activity (ED50) |

| 13 | 43 mg/kg |

| 14 | 36 mg/kg |

| 15 | 21 mg/kg |

Data sourced from a study on the anticonvulsant activity of 2-amino 3-hydroxypropanamide (B15828) and 2-aminoacetamide derivatives. nih.gov

Antimicrobial Activity Investigations

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. Research has explored the potential of this compound and its derivatives as antimicrobial agents.

Studies have indicated that this class of compounds possesses antimicrobial properties. Their mechanism of action is thought to involve the chelation of metal ions that are essential for microbial growth. The hydroxamate and amino groups within the structure of this compound allow it to act as a bidentate ligand, forming stable complexes with metal ions.

While specific data on the antimicrobial spectrum and efficacy of this compound is still emerging, the structural features of this compound and its derivatives make them promising candidates for further investigation in the search for novel antimicrobial therapies.

Investigation of Other Potential Pharmacological Activities (e.g., Anti-inflammatory)

While direct and extensive research on the anti-inflammatory properties of this compound is limited, the broader class of amino amides and hydroxamic acid derivatives has been a subject of significant interest for various pharmacological activities. The amide pharmacophore is a key feature in a wide range of biologically active compounds, known to exhibit anticonvulsant, antimicrobial, analgesic, and anti-inflammatory properties. researchgate.net

Research into derivatives has provided insights into their potential for treating conditions like inflammatory and neuropathic pain. For instance, studies on 2-aminoacetamide derivatives, which are structurally related to this compound, have shown that certain compounds are not only effective as anticonvulsants but were also evaluated for their potential in managing inflammatory pain. researchgate.net One such derivative, compound 46 from a studied series, was identified as a promising candidate for the treatment of chronic pain. researchgate.net

The anti-inflammatory potential is often investigated through both in vivo and in vitro models. A common in vivo method is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation. nih.govnih.gov In vitro assays often involve cell lines like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to measure the inhibition of key inflammatory mediators. mdpi.comnih.govresearchgate.net

Detailed Research Findings

Studies on various derivatives highlight the mechanisms through which these compounds may exert anti-inflammatory effects. These mechanisms often involve the inhibition of pro-inflammatory enzymes and cytokines.

A study on a diamine-PEGylated derivative of oleanolic acid (OADP) demonstrated significant anti-inflammatory effects in LPS-stimulated RAW 264.7 cells. The compound inhibited the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), all of which are key mediators in the inflammatory cascade. mdpi.com The phosphorylation of IκBα, a critical step in the activation of the pro-inflammatory NF-κB pathway, was also significantly inhibited by OADP in a concentration-dependent manner. mdpi.com

Similarly, research on a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives identified compounds that effectively reversed the production of NO in LPS-stimulated cells. nih.govresearchgate.net The most active compounds, 3a , 3b , and 2a , showed high levels of NO inhibition. nih.gov Their anti-inflammatory action was linked to their ability to activate the NRF2 pathway, which in turn modulates the inflammatory response, and to reduce levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.govresearchgate.net

The table below summarizes the in vitro anti-inflammatory activity of selected derivative compounds from various studies.

| Compound/Derivative | Model | Concentration | Effect | Reference |

| OADP | LPS-stimulated RAW 264.7 cells | ¾ IC₅₀ | 75% inhibition of NO production (at 72h) | mdpi.com |

| OADP | LPS-stimulated RAW 264.7 cells | ¾ IC₅₀ | 85% decline in COX-2 expression | mdpi.com |

| OADP | LPS-stimulated RAW 264.7 cells | ¾ IC₅₀ | 81% decline in iNOS expression | mdpi.com |

| OADP | LPS-stimulated RAW 264.7 cells | ¾ IC₅₀ | 58% inhibition of IκBα phosphorylation | mdpi.com |

| Derivative 3a | LPS-stimulated RAW 264.7 cells | Not specified | 87.07% inhibition of NO production | nih.gov |

| Derivative 3b | LPS-stimulated RAW 264.7 cells | Not specified | 80.39% inhibition of NO production | nih.gov |

| Derivative 2a | LPS-stimulated RAW 264.7 cells | Not specified | 78.04% inhibition of NO production | nih.gov |

| 5-aminoindazole (B92378) | In vitro assay | 50 μM | 78% inhibition of COX-2 | nih.gov |

In vivo studies have also demonstrated the anti-inflammatory potential of related compounds. For example, derivatives of isatin (B1672199) were tested using the carrageenan-induced paw edema method in rats. nih.gov Compounds VIIc (R₁ = 5-Cl) and VIId (R₁ = 5-Br) were found to be potent anti-inflammatory agents, showing significant reduction in paw edema. nih.gov Likewise, indazole and its derivatives, such as 5-aminoindazole, dose-dependently inhibited carrageenan-induced hind paw edema in rats, with 5-aminoindazole showing up to 83.09% inhibition at a 100 mg/kg dose. nih.gov

The table below presents findings from in vivo anti-inflammatory studies.

| Compound/Derivative | Model | Finding | Reference |

| Isatin Derivative VIIc | Carrageenan-induced paw edema (rat) | 65% reduction in paw edema | nih.gov |

| Isatin Derivative VIId | Carrageenan-induced paw edema (rat) | 63% reduction in paw edema | nih.gov |

| 5-aminoindazole | Carrageenan-induced hind paw edema (rat) | 83.09% inhibition of edema (at 100 mg/kg) | nih.gov |

These findings collectively suggest that the chemical scaffold of this compound is part of a larger family of compounds with significant, though varied, pharmacological potential. The exploration of its derivatives continues to be a promising avenue for the development of new therapeutic agents for inflammatory conditions.

Coordination Chemistry and Metal Complexation of 2 Amino N Hydroxypropanamide

Chelation Behavior of the Hydroxamic Acid and Amino Moieties with Metal Ions

The coordination capability of 2-amino-N-hydroxypropanamide is primarily dictated by its two key functional groups: the hydroxamic acid and the amino group. These moieties can act as bidentate ligands, forming stable chelate rings with metal ions. The hydroxamic acid group typically coordinates through the carbonyl oxygen and the deprotonated hydroxylamino oxygen atoms. rsc.org However, the involvement of the α-amino group introduces complexity and versatility to its chelation behavior.

Studies have shown that with divalent metal ions such as copper(II), nickel(II), and cobalt(II), chelation involves both the hydroxamate moiety (NHO⁻) and the amino group (NH₂). rsc.org This dual involvement is sensitive to pH changes in the solution. rsc.org For metal ions like iron(III) and aluminium(III), coordination is suggested to occur primarily through the hydroxamate oxygens, with the amino groups not participating in the chelation. rsc.orgrsc.org In contrast, for nickel(II) and copper(II), the coordination of the side chain amino nitrogen has been unambiguously observed. rsc.org

The relative position of the amino group to the hydroxamic function significantly influences the coordination modes and the stability of the resulting complexes. rsc.org For instance, in complexes with copper(II), it is proposed that both oxygen and nitrogen donor atoms are involved in the coordination of species like [CuA₂]⁺, while in other species such as [CuA₂], only the nitrogen atoms are coordinated. rsc.org Similarly, for nickel(II) complexes, coordination of the nitrogen atoms is proposed in the planar structures formed. rsc.org The chelation behavior is less pronounced with manganese(II) and cadmium(II) ions, where complex formation occurs to a smaller extent. rsc.org

Complex Formation Equilibria in Aqueous Solutions

The formation of metal complexes with this compound in aqueous solutions is governed by a series of equilibria that are highly dependent on factors such as pH, the nature of the metal ion, and the ligand-to-metal molar ratio. These equilibria have been extensively investigated using techniques like pH-metric titrations, spectrophotometry (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.orgresearchgate.netrsc.org

The distribution of different complex species is strongly dependent on the pH of the aqueous solution. rsc.org This is due to the protonation states of the ligand's amino and hydroxamic acid groups. The hydroxamate group possesses two dissociation constants, influencing its metal-binding behavior across a pH spectrum. For example, with Cu(II), Ni(II), and Co(II), different metal complexes are formed depending on the pH. rsc.org

With iron(III), appreciable complex formation begins at a pH below 3, with mixed hydroxo complexes being proposed in addition to binary iron(III) complexes. rsc.org Aluminium(III) complexes are observed to form in the pH range of approximately 3 to 9. rsc.org Above pH 9, the predominant species is [Al(OH)₄]⁻. rsc.org For cobalt(II) and zinc(II), complexes of medium stability are formed in the pH range of 5.0 to 8.5. rsc.org UV-visible investigations are instrumental in observing the equilibria between these different pH-dependent complexes. rsc.org

The stoichiometry of the complexes formed between this compound and metal ions varies, with investigations typically conducted over a metal-to-ligand ratio range of 1:1 to 1:10. rsc.org The resulting complexes can be mononuclear, such as [ML]⁺ and [ML₂], or polynuclear. rsc.org

For instance, with Co(II), Ni(II), and Cu(II), complexes with the general formulas [ML]⁺, [ML₂], and [M(OH)L₂]⁻ have been identified. rsc.org Copper(II) also forms a dinuclear species, [Cu₂(OH)L₂]⁺. rsc.org Similarly, cobalt(II) can form a [Co₂L]³⁺ complex. rsc.org Studies on other aminohydroxamic acids have also revealed the formation of mononuclear ([ML]⁺ and/or [ML₂]) and hydroxo complexes with various bivalent metals, while copper(II) shows a tendency to form polynuclear species as well. rsc.org

| Metal Ion | Complex Species | log β | Reference |

|---|---|---|---|

| Cobalt(II) | [CoL]⁺ | - | rsc.org |

| [CoL₂] | - | rsc.org | |

| [Co(OH)L₂]⁻ | - | rsc.org | |

| [Co₂L]³⁺ | - | rsc.org | |

| [Co(ahhe)]⁺ | 6.423 | rsc.org | |

| [Co(ahhe)₂] | 10.964 | rsc.org | |

| Nickel(II) | [NiL]⁺ | - | rsc.org |

| [NiL₂] | - | rsc.org | |

| [Ni(OH)L₂]⁻ | - | rsc.org | |

| [Ni(ahhe)]⁺ | 6.571 | rsc.org | |

| [Ni(ahhe)₂] | 13.902 | rsc.org | |

| Copper(II) | [CuL]⁺ | - | rsc.org |

| [CuL₂] | - | rsc.org | |

| [Cu(OH)L₂]⁻ | - | rsc.org | |

| [Cu₂(OH)L₂]⁺ | - | rsc.org | |

| [Cu(ahhe)]⁺ | 10.29 | rsc.org |

Note: Specific log β values for Co(II), Ni(II), and Cu(II) with this compound were reported as formed, but numerical values were not provided in the abstract. Values for a related ligand are included for comparison.

Interactions with Specific Metal Ions

The interaction of this compound (also referred to as β-alaninehydroxamic acid in some studies) with vanadium(V) is particularly notable, resulting in the formation of stable complexes across a broad pH range of 2.5 to 10.5. rsc.org The chemical speciation of this system has been thoroughly investigated using a combination of potentiometric, spectrophotometric, and ⁵¹V NMR methods. rsc.orgresearchgate.net

Complexes are formed between the VO₂⁺ ion and the deprotonated ligand. rsc.org The stoichiometry of these complexes can be 1:1 or 2:1 (ligand:metal), and their protonation state changes with pH, leading to positively charged, neutral, or negatively charged species. rsc.org Computational studies using DFT have been employed to calculate the thermodynamic properties and ⁵¹V NMR chemical shifts to better understand the speciation. researchgate.netacs.orgnih.gov These studies indicate that in all cases, only the hydroxamate group appears to be coordinated to the VO₂⁺ group. researchgate.net

The distribution of the major vanadium(V) complex species as a function of pH is as follows:

Below pH 3.5: [VO₂HL]⁺ and [VO₂H₃L₂]²⁺ coexist, with the 1:1 complex [VO₂HL]⁺ being the predominant species. rsc.org

From pH 3.5 to 7.0: The main species are the 2:1 complex [VO₂H₂L₂]⁺ and, to a lesser extent, the 1:1 complex [VO₂L]. rsc.org

Above pH 7: The [VO₂H₂L₂]⁺ complex begins to deprotonate, forming [VO₂HL₂] and [VO₂L₂]⁻. rsc.org

Above pH 9.5: The prevailing complex species become [VO₂H₋₁L]⁻ and [VO₂H₋₂L]²⁻. rsc.org

Above pH 10.5: The vanadium complexes are replaced by the HVO₄²⁻ ion. rsc.org

Table 2: Speciation of Vanadium(V) Complexes with this compound at Different pH Values

| pH Range | Predominant Complex Species | Stoichiometry (L:M) |

|---|---|---|

| < 3.5 | [VO₂HL]⁺, [VO₂H₃L₂]²⁺ | 1:1, 2:1 |

| 3.5 - 7.0 | [VO₂H₂L₂]⁺, [VO₂L] | 2:1, 1:1 |

| > 7.0 | [VO₂HL₂], [VO₂L₂]⁻ | 2:1 |

| > 9.5 | [VO₂H₋₁L]⁻, [VO₂H₋₂L]²⁻ | 1:1 |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Formula/Abbreviation |

|---|---|

| This compound | C₃H₈N₂O₂, ahpr, L-alaninehydroxamic acid |

| Cobalt(II) | Co(II), Co²⁺ |

| Nickel(II) | Ni(II), Ni²⁺ |

| Copper(II) | Cu(II), Cu²⁺ |

| Vanadium(V) | V(V) |

| Iron(III) | Fe(III) |

| Aluminium(III) | Al(III) |

| Manganese(II) | Mn(II) |

| Cadmium(II) | Cd(II) |

| Zinc(II) | Zn(II) |

| 2-amino-N-hydroxyhexanamide | ahhe |

| Hydrogen ion | H⁺ |

| Hydroxide | OH⁻ |

| Vanadate | HVO₄²⁻ |

Complex Formation with Divalent Transition Metal Ions (e.g., Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II))

This compound (referred to as ahpr) readily forms complexes with numerous divalent transition metal ions in aqueous solutions. The stability and types of complexes formed are highly dependent on factors such as pH and the metal-to-ligand ratio. rsc.orgrsc.org

Potentiometric and spectrophotometric studies have revealed the formation of several complex species. rsc.orgrsc.org Copper(II) consistently forms the most stable complexes among the common divalent transition metals. rsc.orgresearchgate.net The stability of complexes with other divalent ions generally follows the Irving-Williams series (Cu²⁺ > Ni²⁺ > Co²⁺ > Mn²⁺). ekb.eg

Complex formation with manganese(II) and cadmium(II) is relatively weak and occurs to a small extent. rsc.orgresearchgate.net In contrast, cobalt(II) and zinc(II) form complexes of medium stability, typically in the pH range of 5.0 to 8.5. rsc.orgresearchgate.net For cobalt(II), nickel(II), and copper(II), the chelation is pH-sensitive and involves both the hydroxamate moiety and the amino group. rsc.org

The table below summarizes the various complex species identified in studies with Co(II), Ni(II), and Cu(II).

| Metal Ion | Complex Species Formed with this compound (L⁻) |

|---|---|

| Copper(II) | [CuL]⁺, [CuL₂], [Cu₂(OH)L₂]⁺, [Cu(OH)L₂]⁻ |

| Nickel(II) | [NiL]⁺, [NiL₂], [Ni(OH)L₂]⁻ |

| Cobalt(II) | [CoL]⁺, [CoL₂], [Co(OH)L₂]⁻, [Co₂L]³⁺ |

Complexation with Trivalent Metal Ions (e.g., Fe(III), Al(III))

This compound demonstrates a significant affinity for trivalent metal ions like iron(III) and aluminum(III).

Iron(III): Appreciable complex formation between Fe(III) and the ligand occurs even at a pH below 3. rsc.orgresearchgate.net The strong interaction is attributed to the "hard" acid nature of Fe(III) preferring the "hard" oxygen donor atoms of the hydroxamate group. wustl.edu In addition to binary iron(III)-ahpr complexes, the formation of mixed hydroxo complexes has also been proposed. rsc.orgresearchgate.net However, compared to simple monohydroxamic acids, aminohydroxamic acids like ahpr may form Fe(III) complexes with slightly lower stability. nih.gov This is potentially due to the electron-withdrawing effect of the amino group and electronic repulsion between the protonated amino group (NH₃⁺) and the Fe(III) ion. nih.gov

Aluminum(III): Complexes with Al(III) are formed in the pH range of approximately 3 to 9. rsc.orgresearchgate.net Below pH 3, there is no significant complex formation. rsc.orgresearchgate.net Above pH 9, the predominant species in solution is the aluminate ion, [Al(OH)₄]⁻. rsc.orgresearchgate.net For both Fe(III) and Al(III) complexes, the proposed coordination primarily involves the oxygen atoms of the hydroxamate group. rsc.orgresearchgate.net

Ruthenium (II) Complex Formation and Bridging Ligand Behavior

The interaction of this compound with organometallic ruthenium(II) precursors, such as [(η⁶-p-cymene)Ru(H₂O)₃]²⁺, has been studied to understand its coordination capabilities. nih.govcore.ac.uk These studies show the formation of stable mononuclear and dinuclear species. nih.gov

A key finding is the ability of this compound to act as a bridging ligand in dinuclear ruthenium(II) complexes. nih.gov X-ray diffraction analysis of these structures reveals a sophisticated coordination mode where the ligand bridges two half-sandwich type Ru(II) cores. In these dinuclear complexes, one ruthenium center is coordinated by a hydroxamate [O,O] chelate, while the second ruthenium center is bound in an [N-amino, N-hydroxamate] fashion. nih.gov This demonstrates the ligand's flexibility to engage different donor atoms in bonding, facilitating the assembly of complex multinuclear architectures. researchgate.netnih.gov

Proposed Coordination Structures and Binding Modes

The coordination modes of this compound are diverse and depend on the metal ion and the pH of the solution.

For divalent transition metals like Co(II), Ni(II), and Cu(II), chelation generally involves both the deprotonated hydroxamate group (-CONHO⁻) and the α-amino group (-NH₂). rsc.org However, the specific atoms involved can vary. For instance, in certain copper(II) complexes, it is postulated that both oxygen and nitrogen donor atoms are involved, while in others, only the nitrogen atoms are coordinated. rsc.org Planar complexes are proposed for the nickel(II) system, suggesting coordination through the nitrogen atoms. rsc.orgresearchgate.net

In the case of trivalent ions such as Fe(III) and Al(III), the coordination is believed to occur primarily through the two oxygen atoms of the hydroxamate moiety, forming a stable five-membered chelate ring. rsc.orgresearchgate.net

With Ruthenium(II), as previously mentioned, the ligand exhibits remarkable versatility. It can form a standard [O,O] chelate via the hydroxamate group, and in dinuclear structures, it can simultaneously bind a second metal center via the amino nitrogen and the deprotonated hydroxamate nitrogen, acting as an [N,N] donor. nih.gov

The table below summarizes the primary proposed binding modes.

| Metal Ion Class | Proposed Coordination Mode | Donor Atoms Involved |

|---|---|---|

| Divalent (Cu(II), Ni(II), Co(II)) | Bidentate Chelation | Hydroxamate (N,O) and/or Amino (N) |

| Trivalent (Fe(III), Al(III)) | Bidentate Chelation | Hydroxamate (O,O) |

| Ruthenium(II) (dinuclear) | Bridging Ligand | Hydroxamate [O,O] and [N-amino, N-hydroxamate] |

Biological Implications of Metal Complexation

The ability of this compound and related hydroxamic acids to chelate metal ions is central to their biological activity. This interaction is particularly relevant to the inhibition of metalloenzymes and the modulation of biological pathways dependent on metal ions. rsc.org

The hydroxamate functional group is a well-established zinc-binding group (ZBG) and is a cornerstone in the design of inhibitors for zinc-dependent metalloenzymes. researchgate.net This principle extends to enzymes dependent on other metals, such as nickel.

Zinc-Dependent Enzymes: Many critical enzymes, including matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and aminopeptidases, rely on a zinc ion in their active site for catalytic activity. researchgate.netajrconline.orgnih.gov Hydroxamic acids, by mimicking the substrate's interaction with the catalytic zinc ion, can act as potent and competitive inhibitors. ajrconline.org The hydroxamate group chelates the Zn(II) ion, rendering the enzyme inactive. The structural backbone of the inhibitor, such as the 2-amino-propanamide portion, contributes to selectivity for different enzyme families. researchgate.net

Nickel-Dependent Urease: Urease is a nickel-dependent enzyme produced by various bacteria, including Helicobacter pylori, and is linked to several diseases. researchgate.netsdu.dkproteopedia.org The active site of urease contains two Ni(II) ions that are essential for the hydrolysis of urea (B33335). sdu.dkproteopedia.org Hydroxamic acids are effective urease inhibitors because they can bind to and chelate these nickel ions, blocking the enzyme's active site. researchgate.netnih.gov This inhibitory mechanism is the basis for using compounds like acetohydroxamic acid in therapies targeting urease-producing pathogens. acs.org The ability of this compound to coordinate with nickel suggests its potential as a urease inhibitor.

The interaction of this compound with metal ions can influence biological pathways beyond direct enzyme inhibition. The formation of stable metal complexes can alter the distribution, transport, and bioavailability of essential metal ions.

Studies on the complexation of this compound with vanadium(V) have shown the formation of stable complexes over a wide pH range. acs.org These vanadium complexes have been investigated for their potential insulin-mimetic properties, suggesting a role in modulating metabolic pathways. The specific tendencies of aminohydroxamic acids to bind different metal ions are often explored as models to understand substrate-metal interactions in various biological reactions. rsc.org Furthermore, the complexation can influence the transport of metal ions across biological membranes, a critical process in many physiological and pathological states, including the mechanisms of bacterial infections like those caused by H. pylori. nih.gov

Computational and Theoretical Investigations of 2 Amino N Hydroxypropanamide

Quantum Mechanical Studies (e.g., DFT Calculations)

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in modeling the electronic structure and properties of 2-amino-N-hydroxypropanamide with high accuracy. DFT calculations allow researchers to predict various molecular attributes from first principles, providing a fundamental understanding of the compound's behavior. acs.orgnih.gov

A foundational step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation (i.e., the structure with the lowest energy). For molecules like this compound and its derivatives, methods such as DFT using the B3LYP functional with a 6-31G** basis set are employed to achieve this. researchgate.net This process calculates the bond lengths, bond angles, and dihedral angles that define the most energetically favorable structure. The optimized geometry serves as the basis for all subsequent property calculations. ijasret.com

Interactive Table: Representative Optimized Geometrical Parameters for a Propanamide Backbone

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C Bond Length | Length of the carbon-carbon single bond in the propane (B168953) chain. | ~1.53 Å |

| C-N Bond Length | Length of the carbon-nitrogen bond in the amide group. | ~1.34 Å |

| C=O Bond Length | Length of the carbon-oxygen double bond in the carbonyl group. | ~1.23 Å |

| N-O Bond Length | Length of the nitrogen-oxygen bond in the hydroxamate group. | ~1.40 Å |

| C-C-C Bond Angle | Angle between the three carbon atoms of the backbone. | ~112° |

| O=C-N Bond Angle | Angle defining the geometry of the amide plane. | ~122° |

DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for validation. nih.gov In studies involving this compound (also known as β-alaninohydroxamic acid), DFT has been used to calculate the ¹⁵V NMR chemical shifts for complexes formed between the compound and vanadium(V). acs.orgelsevierpure.com These calculations often incorporate relativistic corrections and solvent effects to better mimic experimental conditions. researchgate.net The close agreement between calculated and experimental NMR data confirms the identity of the species formed in solution and validates the computational model used. nih.gov

This compound can exist in different tautomeric forms, which are structural isomers that readily interconvert. Quantum mechanical calculations are crucial for studying these tautomeric equilibria. acs.orgnih.gov For its complexes with vanadium(V), studies have shown that the system is best described as an equilibrium involving multiple tautomers. elsevierpure.com DFT calculations can determine the thermodynamic and structural properties of each tautomer, revealing their relative stabilities. nih.gov Research indicates that species within a 10 kcal/mol energy range of the most stable form cannot be ignored for an accurate representation of the system in solution. acs.orgnih.gov

Theoretical methods are used to calculate key thermodynamic properties, providing insight into the stability and reactivity of this compound and its complexes. researchgate.net DFT calculations have been employed to investigate the thermodynamic properties of species formed at equilibrium between this compound and metal ions like vanadium(V) in aqueous solutions. acs.orgnih.govresearchgate.net These calculations can yield values for properties such as free energy, which are used to predict reaction energies and equilibrium constants for processes like metal complexation and hydrolysis. acs.org The results are essential for understanding the chemical speciation of the compound under various conditions. nih.gov

Interactive Table: Calculated Thermodynamic and Spectroscopic Properties

| Property | Methodology | Significance |

|---|---|---|

| Free Energy (ΔG) | DFT with a continuum solvation model (e.g., COSMO, PCM). acs.orgacs.org | Determines the spontaneity of complex formation and relative stability of tautomers. nih.gov |

| NMR Chemical Shift (δ) | DFT approach including solvent and relativistic effects. acs.org | Predicts spectroscopic signatures for comparison with experimental data to identify species in solution. researchgate.net |

| Protonation Constants (log β) | Potentiometric studies combined with computational analysis. rsc.org | Quantifies the acidity of the amino and hydroxamate groups. |

| Dipole Moment (µ) | DFT/B3LYP calculations. ijasret.com | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, are computational techniques used to predict how a molecule like this compound might bind to a macromolecular target, such as an enzyme. nih.gov This approach is fundamental in structure-based drug design for predicting the preferred orientation and interaction strength of a ligand within a protein's active site. researchgate.netnih.gov

Molecular docking simulations are performed to explore the potential interactions between this compound or its derivatives and the active sites of enzymes. researchgate.net In such studies, the ligand is placed into the binding site of a protein, and an algorithm calculates the most likely binding poses and estimates the binding affinity, often reported as a docking score in kcal/mol. f1000research.com

For example, docking studies on structurally related hydroxamic acids and amino acid derivatives have been used to predict their binding modes with enzymes like histone deacetylase (HDAC) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). f1000research.comsemanticscholar.org These studies identify crucial interactions, such as:

Hydrogen Bonds: Formation of hydrogen bonds between the ligand's functional groups (e.g., hydroxamate, amide, or amino groups) and specific amino acid residues in the enzyme's active site, such as Tyrosine (Tyr) or Asparagine (Asn). semanticscholar.org

Hydrophobic Interactions: Interactions between nonpolar parts of the ligand and hydrophobic pockets within the active site, often involving residues like Leucine (Leu) and Isoleucine (Ile). semanticscholar.org

Metal Chelation: In metalloenzymes, the hydroxamic acid group can chelate the metal ion (e.g., Zn²⁺) present in the active site, which is a key interaction for many inhibitors. f1000research.com

These predicted interactions provide a rational basis for understanding the molecule's biological activity and for designing new derivatives with improved potency. researchgate.net

Interactive Table: Example Summary of Predicted Ligand-Enzyme Interactions from Docking Studies

| Enzyme Target (Example) | Interacting Amino Acid Residue | Type of Interaction | Contributing Ligand Group |

|---|---|---|---|

| 11β-HSD1 semanticscholar.org | Tyr183 | Hydrogen Bond | Amide N-H |

| Asn119 | Hydrogen Bond | Indole Group (of derivative) | |

| Ile121, Leu126 | Hydrophobic Interaction | Alkyl/Aromatic Fragments | |

| HDAC8 f1000research.com | His180, Asp178 | Hydrogen Bond | Hydroxamate Group |

| Zn²⁺ Ion | Metal Chelation | Hydroxamate Group |

Conformational Analysis and Binding Mode Prediction

When predicting how this compound might bind to a biological target, such as a metal ion or an enzyme's active site, its ability to act as a chelating agent is a key consideration. The amino and hydroxamate groups are both capable of coordinating with metal ions. rsc.org The specific binding mode is often pH-dependent. For instance, in the presence of vanadium(V), different complex species are formed at varying pH levels. acs.org Computational docking studies can simulate the interaction of this compound with protein binding pockets. For example, in studies of related hydroxamic acids as inhibitors of matrix metalloproteinases (MMPs), the hydroxamic acid moiety is often found to interact with the catalytic zinc ion in the active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Aminohydroxamic Acids

Quantitative Structure-Activity Relationship (QSAR) studies are a computational method used to correlate the chemical structure of a series of compounds with their biological activity. While specific QSAR studies focusing solely on this compound are not extensively documented, research on related aminohydroxamic acids provides valuable insights.

QSAR models have been developed for various classes of hydroxamic acid derivatives targeting different enzymes. For instance, in a study of alanine (B10760859) hydroxamic acid derivatives as aminopeptidase (B13392206) N (APN) inhibitors, a robust 4D-QSAR model was established with a high correlation coefficient (R² = 0.9352) and predictive ability (R² Pred = 0.8739). nih.gov This suggests a strong relationship between the three-dimensional structure of the inhibitors and their activity. Similarly, QSAR studies on β-sulfonyl and β-sulfinyl hydroxamic acid derivatives as peptide deformylase (PDF) inhibitors have shown that increased molar refractivity and hydrophobicity are associated with enhanced inhibitory activity. nih.gov For a series of 2-amino-N-benzylacetamide derivatives with anticonvulsant activity, a QSAR model identified several molecular descriptors that influence their biological function, including the HOMO-LUMO energy gap and electrophilicity index. researchgate.net These studies on related compounds underscore the importance of molecular properties in determining the biological activity of aminohydroxamic acids.

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule governs its reactivity and interactions. Theoretical calculations can provide a detailed picture of the electron distribution within this compound, offering insights into its chemical behavior.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex wave function of a molecule into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.de This analysis provides information about charge distribution, hybridization, and intramolecular interactions. For 2-hydroxypropanamide, a closely related compound, NBO analysis performed using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level has been used to investigate intermolecular hydrogen bonding and intramolecular charge transfer (ICT). ijasret.com

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(1) O | σ(C-N) | 15.2 | Lone Pair -> Antibond |

| σ(C-C) | σ(C-N) | 3.5 | Bond -> Antibond |

| σ(N-H) | σ(C-O) | 2.1 | Bond -> Antibond |

| LP(1) N | σ(C-C) | 1.8 | Lone Pair -> Antibond |

E(2) represents the stabilization energy due to hyperconjugative interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. mdpi.com

A smaller HOMO-LUMO gap generally suggests higher reactivity. For 2-hydroxypropanamide, FMO analysis has been performed as part of computational studies. ijasret.com In related compounds, FMO analysis has been used to assess chemical reactivity, optical properties, and charge transfer characteristics. mdpi.com For instance, DFT calculations can determine the energies of the HOMO and LUMO, providing insights into the molecule's electronic behavior. researchgate.net

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 8.0 |

Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. univ-setif.dz The MEP surface is color-coded to represent different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potentials. ijasret.com

For 2-hydroxypropanamide, MEP analysis can identify the regions around the oxygen and nitrogen atoms as having negative potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. ijasret.com This information is valuable for understanding how the molecule might interact with biological targets like proteins and enzymes. ijasret.com

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide insights into the nature of chemical bonding and electron pairing within a molecule. araproceedings.com ELF analysis helps to distinguish between different types of chemical bonds (covalent, ionic, metallic) and to identify regions of high electron localization, such as core electrons, bonding pairs, and lone pairs. araproceedings.com

LOL analysis also delineates the distribution of electron density, highlighting bonding and non-bonding regions. araproceedings.com For 2-hydroxypropanamide, these analyses have been performed using the Multiwfn 3.7 program. ijasret.com In studies of other molecules, ELF and LOL analyses have been used to examine electron density distribution, with ELF maps showing lower values around atoms like carbon and nitrogen, indicating electron delocalization, and higher values near hydrogen atoms, suggesting localized electrons. mdpi.com LOL figures can show distinct regions of high localization, providing a visual representation of the chemical bonds. mdpi.com

Advanced Analytical and Characterization Methodologies in 2 Amino N Hydroxypropanamide Research

Potentiometric Studies for Protonation and Complex Formation Constants

Potentiometric titration is a cornerstone technique for quantifying the equilibria of 2-amino-N-hydroxypropanamide in aqueous solutions. By meticulously measuring the electromotive force (or pH) of a solution following the addition of a titrant, researchers can determine the protonation constants of the ligand and the stability constants of its metal complexes. rsc.orgrsc.orgrsc.org This method has been extensively applied to systems containing this compound and various divalent and trivalent metal ions. rsc.org

The ligand, which can be abbreviated as ahpr, possesses two protonation sites: the α-amino group and the hydroxamic acid moiety. researchgate.net The equilibria are complex, as the ligand can coordinate with metal ions in different protonated states, and the resulting complexes can themselves undergo further protonation or deprotonation depending on the pH of the solution. researchgate.net

The table below summarizes some of the determined protonation and complex formation constants for this compound (ahpr) with various ions at 25 °C.

| Ion | Equilibrium | Log Formation Constant (log β) | Ionic Strength (mol dm⁻³) | Reference |

|---|---|---|---|---|

| H⁺ | [HA] | 9.172 | 0.5 (KCl) | researchgate.net |

| H⁺ | [H₂A]⁺ | 16.547 (cumulative) | 0.5 (KCl) | researchgate.net |

| Co²⁺ | [CoL]⁺ | 6.423 | 0.5 (KCl) | researchgate.net |

| Co²⁺ | [CoL₂] | 10.964 | 0.5 (KCl) | researchgate.net |

| Ni²⁺ | [NiL]⁺ | 6.571 | 0.5 (KCl) | researchgate.net |

| Ni²⁺ | [NiL₂] | 13.902 | 0.5 (KCl) | researchgate.net |

| Cu²⁺ | [CuL]⁺ | 10.29 | 0.5 (KCl) | researchgate.net |

| Cu²⁺ | [CuL₂] | 19.695 | 0.5 (KCl) | researchgate.net |

| V⁵⁺ (as VO₂⁺) | [VO₂L] | Not specified | 0.10 (NaClO₄) | rsc.orgresearchgate.net |

Spectroscopic Techniques

NMR spectroscopy is a powerful tool for investigating the solution behavior of this compound and its metal complexes. While basic ¹H and ¹³C NMR are essential for initial structural verification of the ligand, more specialized NMR techniques are used to study complex speciation. For instance, ¹H NMR spectra can confirm the presence of amino and hydroxypropanamide protons.

In studies involving vanadium, ⁵¹V NMR spectroscopy has proven invaluable. rsc.org Combined with potentiometric data, ⁵¹V NMR allows for the identification and quantification of different vanadium(V) complexes that coexist in equilibrium across a wide pH range (2.5–10.5). rsc.orgresearchgate.net The chemical shifts in the ⁵¹V NMR spectrum are highly sensitive to the coordination environment of the vanadium nucleus, enabling researchers to distinguish between species with different ligand-to-metal ratios (e.g., 1:1 and 1:2) and different protonation states. researchgate.net These experimental results are often compared with theoretical data from Density Functional Theory (DFT) calculations, which can predict the NMR chemical shifts for various proposed structures, thereby strengthening the assignment of species in solution. nih.govacs.orgelsevierpure.com This combined approach has shown that for vanadium(V), only the hydroxamate group appears to be coordinated to the VO₂⁺ core. researchgate.net

Mass spectrometry, particularly with electrospray ionization (ESI-MS), is a critical technique for the characterization of this compound and its complexes. ESI-MS is used to confirm the molecular weight of the synthesized ligand, with a characteristic molecular ion peak observed at m/z 104.11 [M+H]⁺.

This technique is especially useful for identifying metal complexes present in a solution. ESI-MS analysis can detect the mass-to-charge ratio of various complexed species, providing direct evidence for their stoichiometry. nih.gov For example, in studies of iron(III) complexes, ESI-MS has been used to support the formation of bis- and tris-ligand complexes in solution. nih.gov Similarly, it has been employed to detect structural isomers of complex aluminum-containing cations in aqueous environments. researchgate.netacs.org High-Resolution Mass Spectrometry (HRMS) can further provide highly accurate molecular mass data, which aids in confirming the elemental composition of the compound and its fragmentation patterns.

UV-Visible (UV-Vis) spectroscopy is frequently used in conjunction with potentiometry to monitor the formation of metal complexes with this compound. rsc.orgrsc.orgrsc.org The formation of a complex between the ligand and a metal ion often results in the appearance of new absorption bands in the visible region of the spectrum or shifts in the ligand's UV absorption bands. rsc.org

By monitoring the changes in absorbance at specific wavelengths (λ) as a function of pH, researchers can follow the formation and transformation of different complex species. rsc.org This provides important evidence for the coordination sphere around the metal ion. rsc.org For example, the spectra of iron(III)-hydroxamate complexes show characteristic maximum absorbance (λmax) values that differ depending on the number of ligands bound: monohydroxamato complexes appear around 510 nm, bishydroxamato complexes near 470 nm, and tris-complexes at approximately 425 nm. nih.gov The absorbance data can be computationally analyzed, for instance using the SQUAD program, to refine the formation constants and to resolve the experimental spectra into individual absorption bands, which helps in assigning the geometry of the complexes. rsc.org